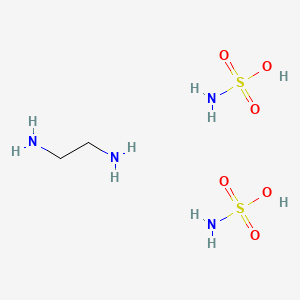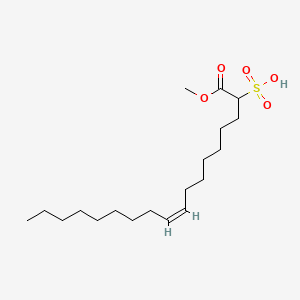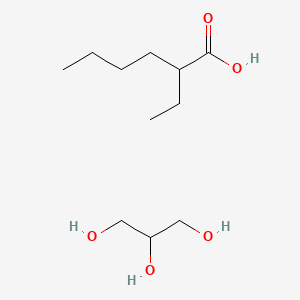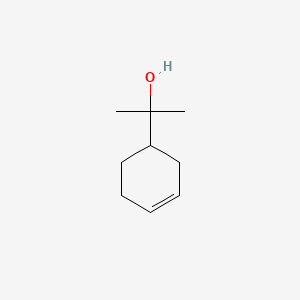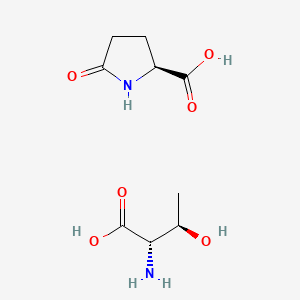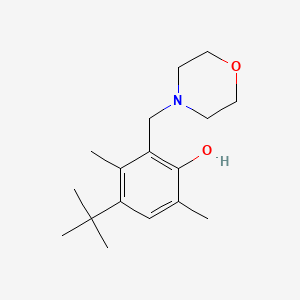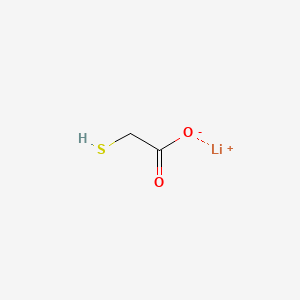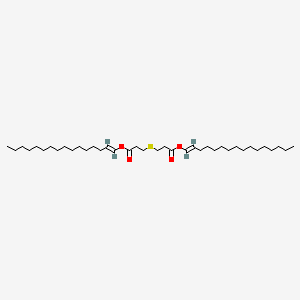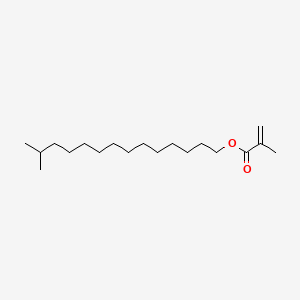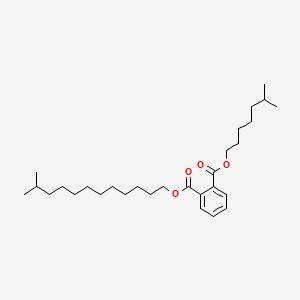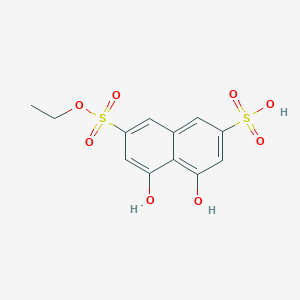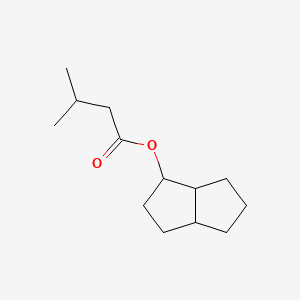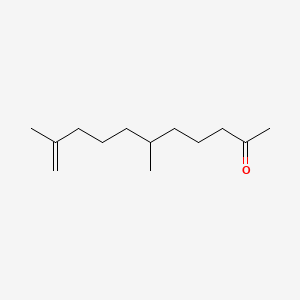
6,10-Dimethylundec-10-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dimethylundec-10-en-2-one is an organic compound with the molecular formula C13H24O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its distinctive chemical structure, which includes a double bond and a ketone functional group. It is often used in various scientific research applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethylundec-10-en-2-one typically involves the use of citronellal as a starting material. The process includes several steps:
Oxidation of Citronellal: Citronellal is oxidized to form citronellal oxime.
Beckmann Rearrangement: The oxime undergoes Beckmann rearrangement to produce the corresponding amide.
Hydrolysis: The amide is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. These methods often utilize advanced catalysts and optimized reaction conditions to ensure high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6,10-Dimethylundec-10-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for various substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6,10-Dimethylundec-10-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 6,10-Dimethylundec-10-en-2-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the double bond in the compound allows it to participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citronellal: A precursor in the synthesis of 6,10-Dimethylundec-10-en-2-one.
Citronellol: A related compound with similar structural features but different functional groups.
Geraniol: Another monoterpenoid with a similar backbone but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a double bond and a ketone group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
85136-38-5 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
6,10-dimethylundec-10-en-2-one |
InChI |
InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h12H,1,5-10H2,2-4H3 |
InChI-Schlüssel |
CGOWGZULHZMBBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(=C)C)CCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



